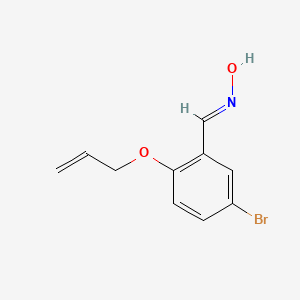

2-(烯丙氧基)-5-溴苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

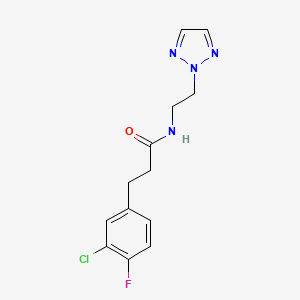

“2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime” is a type of oxime ester . Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

Synthesis Analysis

The synthesis of oxime esters like “2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime” is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates . The reaction involves a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g., aldehyde/ketone) .Molecular Structure Analysis

The molecular formula of “2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime” is C10H11NO2 . The structure, properties, spectra, suppliers, and links for this compound can be found on ChemSpider .Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds . They act as both internal oxidants and a precursor which participates in the framework of the final product .科学研究应用

光激反应用于有机合成已证明在光激反应中使用烯丙氧基和溴苯甲醛衍生物可以有效地产生环化产物。例如,由 Vaillard 等人(2004 年) 进行的一项研究探索了芳基和烷基氯化物及溴化物的光激反应,从而获得了高产率的还原产物。该工艺显示出快速有效合成复杂有机分子的潜力,包括从 1-烯丙氧基-2-溴苯等前体合成 3-甲基-2,3-二氢苯并呋喃。

用于不对称合成的构件如 Trost 等人(2004 年) 所述,具有烯丙基的化合物可用作钼催化的不对称烯丙基烷基化的极好底物。该工艺能够形成具有高对映体过量的 α-羟基羧酸衍生物,证明了此类化合物在有价值的有机分子的不对称合成中的效用。

用于有机合成的自由基工艺由 An 等人(2014 年) 进行的一项研究开发了涉及 2-(烯丙氧基)苯胺、二氧化硫和肼的三组分反应,展示了一种产生 1-(2,3-二氢苯并呋喃-3-基)-甲磺酰肼的自由基工艺。该方法突出了烯丙氧基化合物在促进自由基环化和插入反应中的多功能性,这对于合成磺酰肼衍生物很有用。

用于有机合成的克莱森重排如 王立东(2008 年) 所述,已经研究了烯丙氧基化合物的克莱森重排。该重排在各种有机分子的合成中起着至关重要的作用,证明了此类化合物在复杂有机转化中的适用性。

用于有机金属化学的水性介质反应如 Bernardi 等人(2003 年) 所探讨的,可以使用铟促进在水中有效地生产烯丙基肟醚。这项研究强调了烯丙氧基化合物在水性介质中进行的有机金属反应中的潜力,有助于环境友好的合成工艺。

作用机制

Target of Action

The primary target of oxime compounds, including 2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime, is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft, thus terminating the signal transmission .

Mode of Action

Oxime compounds interact with their target, AChE, by reactivating the enzyme that has been inactivated by organophosphates . This is achieved by the oxime moiety, which has the ability to donate a pair of electrons to form a bond with the phosphorus atom of the organophosphate, displacing the AChE enzyme . This reactivation of AChE allows it to resume its role in breaking down acetylcholine, thus restoring normal nerve function .

Biochemical Pathways

The action of oximes impacts the cholinergic pathway, which involves the synthesis, release, and breakdown of acetylcholine. By reactivating AChE, oximes ensure the proper functioning of this pathway, maintaining the balance of acetylcholine in the synaptic cleft . This is crucial for the normal functioning of both the central and peripheral nervous systems .

Pharmacokinetics

They are able to cross the blood-brain barrier, which is essential for their role in reactivating AChE in the central nervous system . The metabolism and excretion of oximes are areas of ongoing research .

Result of Action

The primary result of the action of 2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime is the reactivation of AChE, leading to the restoration of normal nerve function . This can alleviate the symptoms of organophosphate poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening paralysis .

Action Environment

The efficacy and stability of oximes can be influenced by various environmental factors. For instance, the pH of the environment can impact the rate of AChE reactivation . Furthermore, the presence of other substances, such as certain medications or toxins, may also affect the action of oximes .

未来方向

Recent research has focused on developing oximes that can cross the blood-brain barrier to treat organophosphorus poisoning . This could be a potential future direction for “2-(Allyloxy)-5-bromobenzenecarbaldehyde oxime”. Another future direction could be the development of oxime and other drug delivery systems into the central nervous system .

属性

IUPAC Name |

(NE)-N-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-2-5-14-10-4-3-9(11)6-8(10)7-12-13/h2-4,6-7,13H,1,5H2/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXREYUICQSXSX-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=C(C=C(C=C1)Br)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid](/img/structure/B2774008.png)

![N-benzyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774011.png)

![ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2774012.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2774015.png)

![4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2774016.png)

![2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B2774018.png)

![5-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2774024.png)

![(E)-3-(but-2-en-1-yl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774031.png)